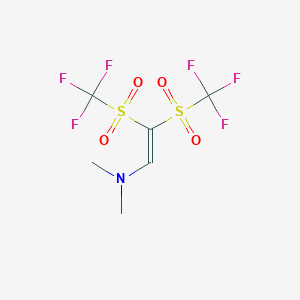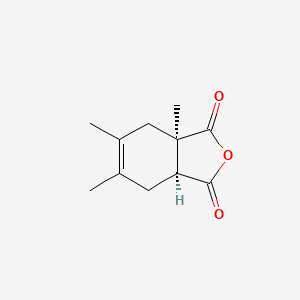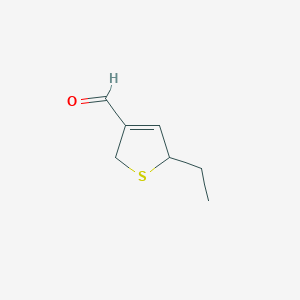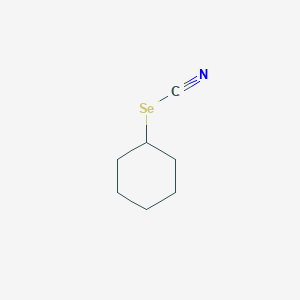
1,3-Diisocyanato-1,2,3,3a,4,6a-hexahydropentalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diisocyanato-1,2,3,3a,4,6a-hexahydropentalene is a chemical compound characterized by its unique bicyclic structure. It consists of two ortho-fused cyclopentane rings and contains two isocyanate functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diisocyanato-1,2,3,3a,4,6a-hexahydropentalene typically involves the reaction of hexahydropentalene derivatives with phosgene or other isocyanate-generating reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reagent concentrations to optimize the reaction conditions and minimize by-products .
化学反応の分析
Types of Reactions
1,3-Diisocyanato-1,2,3,3a,4,6a-hexahydropentalene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Polymerization: It can be used as a monomer in the production of polyurethanes
Common Reagents and Conditions
Common reagents used in these reactions include amines, alcohols, and water. The reactions are typically carried out under mild conditions to prevent the decomposition of the isocyanate groups .
Major Products Formed
The major products formed from these reactions include ureas, urethanes, and polyurethanes, which are valuable in various industrial applications .
科学的研究の応用
1,3-Diisocyanato-1,2,3,3a,4,6a-hexahydropentalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential use in bioconjugation and drug delivery systems.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals and medical devices.
Industry: It is used in the production of high-performance materials, coatings, and adhesives
作用機序
The mechanism of action of 1,3-Diisocyanato-1,2,3,3a,4,6a-hexahydropentalene involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the nucleophiles and the reaction conditions .
類似化合物との比較
Similar Compounds
Hexamethylene diisocyanate: Another diisocyanate used in the production of polyurethanes.
Isophorone diisocyanate: Known for its use in coatings and adhesives.
Methylenediphenyl diisocyanate: Widely used in the production of rigid and flexible foams
Uniqueness
1,3-Diisocyanato-1,2,3,3a,4,6a-hexahydropentalene is unique due to its bicyclic structure, which imparts distinct reactivity and properties compared to other diisocyanates. This uniqueness makes it valuable in specialized applications where specific reactivity and stability are required .
特性
CAS番号 |
60378-83-8 |
|---|---|
分子式 |
C10H10N2O2 |
分子量 |
190.20 g/mol |
IUPAC名 |
1,3-diisocyanato-1,2,3,3a,4,6a-hexahydropentalene |
InChI |
InChI=1S/C10H10N2O2/c13-5-11-9-4-10(12-6-14)8-3-1-2-7(8)9/h1-2,7-10H,3-4H2 |
InChIキー |
RSQUODPBDPMUPW-UHFFFAOYSA-N |
正規SMILES |
C1C=CC2C1C(CC2N=C=O)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3-Chlorophenyl)(dimethyl)silyl]-N-methylmethanamine](/img/structure/B14600048.png)


phosphanium chloride](/img/structure/B14600077.png)


![(3S,4S)-3-Chloro-1-cyclohexyl-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14600102.png)
![Phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl-](/img/structure/B14600105.png)


![1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfonyl]pyridin-1-ium](/img/structure/B14600122.png)


